molecular formula C13H19NS B2853084 3-[(4-Methyl-1-piperidino)methyl]thiophenol CAS No. 1443336-93-3

3-[(4-Methyl-1-piperidino)methyl]thiophenol

Cat. No.: B2853084
CAS No.: 1443336-93-3
M. Wt: 221.36
InChI Key: PZPFJAILMPTREP-UHFFFAOYSA-N
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Description

3-[(4-Methyl-1-piperidino)methyl]thiophenol, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a synthetic compound that is structurally similar to the neurotransmitter dopamine, which is responsible for regulating movement, emotion, and motivation in the brain. In

Scientific Research Applications

3-[(4-Methyl-1-piperidino)methyl]thiophenol has been used extensively in scientific research as a tool to study the dopaminergic system in the brain. This compound is selectively taken up by dopaminergic neurons, where it is metabolized into a neurotoxic metabolite called MPP+. MPP+ damages dopaminergic neurons by inhibiting mitochondrial respiration, leading to cell death. This mechanism of action is similar to that of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. This compound has been used to create animal models of Parkinson's disease, which can be used to study the disease's mechanisms and develop potential treatments.

Mechanism of Action

3-[(4-Methyl-1-piperidino)methyl]thiophenol is taken up by dopaminergic neurons in the brain, where it is metabolized into MPP+. MPP+ inhibits mitochondrial respiration by binding to complex I of the electron transport chain, leading to the production of reactive oxygen species (ROS) and cell death. The selective uptake of this compound by dopaminergic neurons makes it a useful tool for studying the dopaminergic system in the brain.
Biochemical and Physiological Effects:
This compound has been shown to cause selective damage to dopaminergic neurons in the brain, leading to motor deficits and other Parkinson's disease-like symptoms in animal models. This compound has also been shown to alter the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Additionally, this compound has been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.

Advantages and Limitations for Lab Experiments

3-[(4-Methyl-1-piperidino)methyl]thiophenol has several advantages as a tool for studying the dopaminergic system in the brain. Its selective uptake by dopaminergic neurons makes it a useful tool for studying the mechanisms of Parkinson's disease and developing potential treatments. Additionally, this compound can be used to create animal models of Parkinson's disease, which can be used to study the disease's progression and test potential therapies. However, there are also limitations to using this compound in lab experiments. This compound's neurotoxic effects can be difficult to control, and the compound may have off-target effects on other systems in the body. Additionally, this compound may not fully replicate the complex pathophysiology of Parkinson's disease in humans.

Future Directions

There are several future directions for research on 3-[(4-Methyl-1-piperidino)methyl]thiophenol and its potential applications. One area of research is developing new animal models of Parkinson's disease that more closely replicate the human disease's pathophysiology. Additionally, researchers are exploring the use of this compound in developing new treatments for Parkinson's disease, such as gene therapy or stem cell transplantation. Finally, researchers are studying the potential neuroprotective effects of compounds that can prevent or reverse this compound-induced neurotoxicity, which may have implications for treating other neurodegenerative disorders.

Synthesis Methods

3-[(4-Methyl-1-piperidino)methyl]thiophenol can be synthesized by reacting 4-methyl-1-piperidine with thiophenol in the presence of a strong base such as sodium hydride. The reaction yields this compound as a yellowish oil, which can be purified by distillation or chromatography. The purity of this compound can be verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).

Properties

IUPAC Name

3-[(4-methylpiperidin-1-yl)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-11-5-7-14(8-6-11)10-12-3-2-4-13(15)9-12/h2-4,9,11,15H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPFJAILMPTREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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